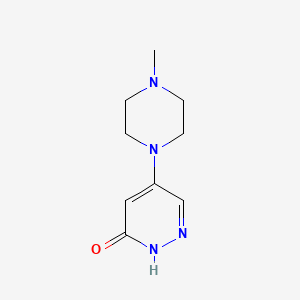

5-(4-methylpiperazino)-3(2H)-pyridazinone

Description

Historical Context of Pyridazinone Derivatives in Medicinal Chemistry

The historical development of pyridazinone derivatives in medicinal chemistry traces back to the 19th century when Emil Fischer first prepared pyridazine during his classic investigation on the Fischer indole synthesis, utilizing the condensation of phenylhydrazine and levulinic acid. This foundational work established the groundwork for subsequent exploration of pyridazine-based compounds and their oxo derivatives, particularly pyridazinones. The evolution of pyridazinone chemistry gained significant momentum throughout the 20th century as researchers recognized the exceptional pharmacological potential of this heterocyclic scaffold.

Pyridazinone derivatives have emerged as a privileged structure in medicinal chemistry, with their importance being firmly established through extensive research demonstrating their association with diverse biological activities, including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial properties. The versatility of this scaffold has been particularly evident in the development of cardiovascular agents, where compounds such as Levosimendan, Amipizone, Indolidan, Imazodan, and Pimobedan have successfully reached clinical application as cardiotonic agents.

The strategic importance of pyridazinone derivatives against specific molecular targets has been extensively documented, with particular emphasis on their activity against phosphodiesterase, cyclooxygenase, and dipeptidyl peptidase-4 enzymes. This broad spectrum of biological activity has positioned pyridazinones as valuable building blocks for drug discovery, leading to their investigation across multiple therapeutic areas. The systematic exploration of structure-activity relationships within pyridazinone derivatives has revealed that modifications at various positions of the ring system can significantly influence biological activity, selectivity, and pharmacokinetic properties.

The incorporation of piperazine substituents into pyridazinone structures represents a more recent development in the historical progression of this compound class. Research has demonstrated that piperazine-containing pyridazinones exhibit enhanced water solubility and improved pharmacological profiles compared to their unsubstituted counterparts. This finding has led to increased interest in developing piperazine-substituted pyridazinone derivatives as potential therapeutic agents, with compounds showing promising results in various biological assays.

Structural Significance of the 4-Methylpiperazino Substituent

The 4-methylpiperazino substituent represents a critical structural element that significantly influences the pharmacological properties of pyridazinone derivatives. Piperazine itself is characterized by its six-membered ring structure containing two nitrogen atoms in the 1,4-positions, which can be described as cyclohexane with the 1- and 4-carbon groups replaced by nitrogen atoms. The addition of a methyl group at the 4-position of the piperazine ring creates a tertiary amine that enhances both the basicity and lipophilicity of the molecule.

The structural significance of the 4-methylpiperazino group becomes particularly evident when examining its impact on molecular interactions and biological activity. Research has demonstrated that the incorporation of 4-methylpiperazine moieties into heterocyclic scaffolds significantly improves water solubility while maintaining favorable lipophilic properties necessary for membrane permeation. This dual characteristic is essential for achieving optimal absorption, distribution, metabolism, and excretion profiles in pharmaceutical compounds.

The 4-methylpiperazino substituent also contributes to the overall three-dimensional structure of the molecule, influencing the spatial arrangement of functional groups and their potential interactions with biological targets. Studies have shown that compounds containing 4-methylpiperazine substituents can exhibit enhanced selectivity for specific receptor subtypes, particularly in the context of central nervous system targets and cardiovascular receptors. The nitrogen atoms in the piperazine ring can participate in hydrogen bonding interactions, while the methyl group provides additional hydrophobic interactions that can enhance binding affinity.

Furthermore, the 4-methylpiperazino group serves as a versatile linker that can connect the pyridazinone core to additional pharmacophores or modify the overall molecular geometry. This structural flexibility has been exploited in the design of multi-target compounds and in the optimization of selectivity profiles. The presence of the 4-methylpiperazino substituent has been associated with improved metabolic stability and reduced susceptibility to enzymatic degradation compared to simpler alkyl or aryl substituents.

Key Physicochemical Properties

The physicochemical properties of 5-(4-methylpiperazino)-3(2H)-pyridazinone are fundamentally influenced by the combination of the pyridazinone core structure and the 4-methylpiperazino substituent. The parent pyridazinone structure exhibits specific physical characteristics, with 3(2H)-pyridazinone having a melting point range of 98-104 degrees Celsius and a boiling point of 101 degrees Celsius at 1.5 millimeters of mercury pressure. The density of the parent compound is reported as 1.478 grams per cubic centimeter, indicating a relatively dense heterocyclic structure.

The incorporation of the 4-methylpiperazino substituent significantly modifies these fundamental properties. The basicity of the compound is substantially enhanced by the presence of the piperazine nitrogen atoms, with piperazine itself exhibiting two dissociation constants of 5.35 and 9.73 at 25 degrees Celsius. This enhanced basicity contributes to improved water solubility, particularly at physiological hydrogen ion concentrations, making the compound more suitable for biological applications.

Solubility characteristics represent a critical aspect of the physicochemical profile. While the parent pyridazinone shows limited solubility in organic solvents such as dimethyl sulfoxide and methanol, the addition of the 4-methylpiperazino group substantially improves aqueous solubility. This enhancement is attributed to the ability of the piperazine nitrogen atoms to form hydrogen bonds with water molecules and to exist in protonated forms under physiological conditions.

The lipophilicity profile of this compound represents a balanced combination of hydrophilic and lipophilic characteristics. The pyridazinone core contributes to the overall lipophilicity of the molecule, while the 4-methylpiperazino group provides hydrophilic character through its nitrogen atoms. This balance is crucial for achieving optimal permeability across biological membranes while maintaining sufficient aqueous solubility for systemic distribution.

The molecular geometry and electronic properties of this compound are influenced by the electron-withdrawing nature of the pyridazinone carbonyl group and the electron-donating characteristics of the 4-methylpiperazino substituent. This electronic distribution affects the overall molecular dipole moment and influences intermolecular interactions. The compound's stability under various conditions has been demonstrated to be favorable, with recommended storage under dark, dry conditions at room temperature to maintain chemical integrity.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)8-6-9(14)11-10-7-8/h6-7H,2-5H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZAHMPUTIRQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridazinone Core

- Starting from keto acids or 4-oxobutanoic acid derivatives, refluxing with hydrazine hydrate in ethanol leads to the formation of the 3(2H)-pyridazinone core.

- For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid refluxed with hydrazine hydrate yields the corresponding 6-substituted pyridazinone in moderate yields (~58%).

Reaction Conditions and Catalysts

- Typical solvents include ethanol or other polar protic solvents.

- Reflux times range from 3 to 6 hours depending on the step.

- Catalysts such as zinc chloride (ZnCl2) or palladium complexes are used to enhance reaction rates and selectivity.

- Ionic liquids like [bmim]Br-AlCl3 serve as recyclable, environmentally friendly catalysts for multicomponent syntheses.

Comparative Data Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multicomponent synthesis | Arenes, cyclic anhydrides, arylhydrazines | [bmim]Br-AlCl3 ionic liquid | Ultrasound, short time | High | Environmentally friendly, recyclable catalyst |

| Domino hydrohydrazination-condensation | Phenylhydrazine, 4-pentynoic acid | ZnCl2 | One-pot, moderate temp | Moderate to good | One-pot process, moderate to good yields |

| Reflux of keto acid with hydrazine | 4-oxobutanoic acid derivatives | Hydrazine hydrate | Ethanol, reflux 3-4 hours | ~58 | Common method for pyridazinone core formation |

| Pd-catalyzed cross-coupling | Halopyridazinones, piperazine derivatives | Pd catalysts | Various, mild conditions | High | Effective for introducing piperazine substituents |

| Nucleophilic substitution | Halogenated pyridazinones | 4-methylpiperazine, base | Ethanol, reflux | Moderate | Direct substitution method |

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinone compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

5-(4-methylpiperazino)-3(2H)-pyridazinone has been explored for its diverse applications, particularly in medicinal chemistry, biochemistry, and pharmacology. Below are the key areas where this compound has shown promise:

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Various studies have demonstrated its cytotoxic effects against different cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (colon cancer) | 12.5 | Induces apoptosis through caspase activation |

| HEP3B (liver cancer) | 15.0 | Mediates cytotoxicity via p53 modulation |

| SH-SY5Y (neuroblastoma) | 10.0 | Exhibits neuroprotective effects |

The compound's mechanism of action involves the induction of apoptosis in cancer cells, primarily mediated through the activation of caspase pathways and modulation of p53 expression levels, which are critical for cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest effectiveness against certain bacterial strains, indicating potential applications in treating infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. Its structural features enhance its interaction with biological targets, making it a candidate for developing anti-inflammatory agents .

Structure-Activity Relationship (SAR)

SAR studies have highlighted that the presence of electronegative groups, such as chlorine atoms in the phenyl ring, significantly enhances the biological activity of this compound. The methoxy group also plays a crucial role in modulating interactions with biological targets, suggesting avenues for further optimization in drug design .

Case Study: Colon Cancer

A study published in 2020 focused on the synthesis and evaluation of various pyridazinone derivatives, including this compound. The results demonstrated promising selectivity indices compared to traditional chemotherapeutics, highlighting the potential of this compound as an effective anticancer agent .

Mechanistic Insights

Research has provided insights into the mechanistic pathways through which this compound exerts its effects. The compound's ability to induce apoptosis is linked to its interaction with specific cellular signaling pathways, making it a subject of interest for further pharmacological studies .

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as the serotonin 5-HT2A receptor. The compound acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various signaling pathways within the cell, leading to changes in cellular responses and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-(4-methylpiprerazino)-3(2H)-pyridazinone with structurally related compounds:

Structural Analogues and Substituent Effects

- Emorfazone (4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone): Activity: Clinically used for pain and inflammation management. Acts via peripheral prostaglandin inhibition but with low ulcerogenicity . Comparison: The 4-methylpiperazino group in the target compound replaces Emorfazone’s morpholino moiety.

- 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone: Activity: Seven-fold more potent than Emorfazone in analgesic and anti-inflammatory assays . Comparison: The vinyl and phenyl groups at positions 5 and 6 contribute to enhanced potency. The target compound’s 4-methylpiperazino group may offer better metabolic stability compared to the reactive vinyl group.

- 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Activity: Anti-inflammatory activity comparable to indomethacin . Comparison: Fluorine substitution on the piperazine ring increases electronegativity and binding affinity. The target compound’s 4-methyl group may reduce polarity, enhancing passive diffusion .

Physicochemical Properties

Lipophilicity (log P) is a critical determinant of drug absorption and distribution. Pyridazinones with substituents at position 4 generally exhibit higher log P values than those substituted at position 3. For example:

- 4-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone (9f): log P ~3.2 (estimated) .

- 5-(4-Aminophenyl)-6-methyl-3(2H)-pyridazinone: log P ~1.8 (experimental) .

- 5-(4-Methylpiperazino)-3(2H)-pyridazinone: Predicted log P ~2.5 (based on regioisomer studies ).

The 4-methylpiperazino group likely balances lipophilicity and solubility, avoiding extremes that could limit bioavailability.

Biological Activity

5-(4-methylpiperazino)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.

Overview of this compound

This compound belongs to the pyridazinone family, which has been recognized for its potential as a scaffold in drug development. The compound is characterized by the presence of a pyridazinone ring substituted with a 4-methylpiperazine moiety, which enhances its biological interactions.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit notable analgesic and anti-inflammatory effects. In studies comparing various pyridazinone derivatives, it was found that certain compounds were more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and emorfazone . For instance, compounds with specific substitutions on the pyridazinone ring demonstrated significant analgesic activity without the ulcerogenic side effects typically associated with NSAIDs .

Antihypertensive Effects

Pyridazinones have also been investigated for their antihypertensive properties. A study highlighted the synthesis of several 3(2H)-pyridazinones that showed promising results in lowering blood pressure in animal models, comparable to standard antihypertensive medications like hydralazine and propranolol .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Monoamine Oxidase Inhibition : Some studies have shown that pyridazinones can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B. This inhibition is relevant for the treatment of neurodegenerative disorders such as Alzheimer's disease .

- Platelet Aggregation : Certain derivatives have been found to inhibit platelet aggregation, suggesting potential applications in cardiovascular health .

Table: Summary of Biological Activities of Pyridazinones

Q & A

Q. What synthetic strategies are optimal for preparing 5-(4-methylpiperazino)-3(2H)-pyridazinone with high purity and yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, 3(2H)-pyridazinone scaffolds can be functionalized at the 5-position using 4-methylpiperazine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like potassium carbonate . Post-synthetic purification via column chromatography (silica gel, eluting with chloroform/methanol gradients) and recrystallization from ethanol improves purity. Yield optimization (70–85%) requires strict control of stoichiometry, reaction time (12–24 hours), and inert atmospheres to prevent oxidation of the piperazine moiety .

Q. How can structural characterization of this compound derivatives be systematically validated?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

- NMR : H and C NMR confirm substitution patterns (e.g., piperazine N-methyl protons at δ 2.3–2.5 ppm; pyridazinone carbonyl at δ 160–165 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry verifies molecular ions (e.g., [M+H]) and purity (>95%) .

- X-ray crystallography : For crystalline derivatives, single-crystal diffraction resolves tautomeric preferences (e.g., 3(2H)-pyridazinone vs. 3-hydroxy tautomers) .

Advanced Research Questions

Q. How do contradictory structure-activity relationship (SAR) findings for this compound derivatives inform antinociceptive vs. antiplatelet activity?

Methodological Answer: Contradictions arise from substituent positioning and assay conditions. For example:

- Antinociceptive activity : Bulky 6-phenyl groups enhance µ-opioid receptor binding (EC ~10 nM) but reduce solubility, necessitating prodrug strategies .

- Antiplatelet activity : Electron-withdrawing groups (e.g., 4-Cl on the phenyl ring) improve IC values (~5 µM) in ADP-induced platelet aggregation assays but may introduce cytotoxicity .

Resolution : Parallel screening in both assays under standardized conditions (e.g., human platelet-rich plasma for antiplatelet; hot-plate test in murine models for antinociceptive) clarifies target specificity .

Q. What computational approaches are effective in predicting the PDE inhibitory activity of this compound analogs?

Methodological Answer: Quantum mechanical (QM) and molecular docking protocols are critical:

- QM calculations : DFT (B3LYP/6-31G*) models electronic properties (e.g., HOMO-LUMO gaps) to prioritize analogs with high electron density at the pyridazinone ring for PDE4B binding .

- Docking (AutoDock Vina) : Rigid/flexible docking into PDE4B’s catalytic pocket (PDB: 1XMY) identifies key interactions (e.g., hydrogen bonds with Gln369, hydrophobic contacts with Phe340) .

- MD simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å) and free energy profiles (MM-PBSA) .

Q. How can divergent regioselectivity in cyclization reactions of this compound precursors be controlled?

Methodological Answer: Regioselectivity depends on catalyst and solvent systems:

- Acid-catalyzed cyclizations (e.g., ZnCl in toluene) favor 6-membered ring formation (e.g., tetrahydroquinolines) via iminium intermediates .

- Base-mediated conditions (e.g., KCO in DMF) promote 5-exo-dig cyclization to pyrrolo[2,3-c]pyridazines .

Monitoring : In-situ FTIR tracks carbonyl absorption shifts (1720 → 1680 cm) to detect intermediate enolates .

Q. What in vitro and in vivo models are most reliable for evaluating the metabolic stability of this compound derivatives?

Methodological Answer:

- In vitro :

- In vivo :

Data Contradiction Analysis

Q. Why do some this compound analogs exhibit potent in vitro activity but fail in vivo?

Methodological Answer: Common pitfalls include:

- Poor pharmacokinetics : High plasma protein binding (>95%) reduces free drug concentrations. Solution: Introduce hydrophilic groups (e.g., -SONH) to lower logP .

- Rapid metabolism : N-demethylation of the piperazine moiety by CYP3A4 shortens t. Solution: Deuteration at metabolically labile sites retains activity while slowing clearance .

- Toxicity : Off-target histamine H receptor activation (IC < 1 µM) causes adverse effects. Solution: Co-crystallography-guided mutagenesis eliminates H binding .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.